5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid hydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring . The reaction conditions often include heating the mixture to reflux in a solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized oxadiazole compounds.
Scientific Research Applications
5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-2-carboxylic acid: A precursor in the synthesis of 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine.
5-Bromopyridin-2-yl methanol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
944718-29-0 |
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Molecular Formula |
C7H5BrN4O |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4O/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
LCURBDWCMSYHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NN=C(O2)N |
Purity |
95 |
Origin of Product |
United States |
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